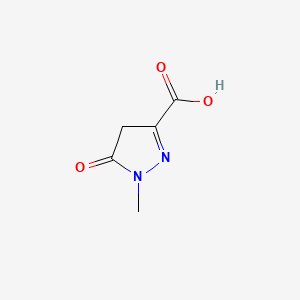

1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid” is a chemical compound that belongs to the class of pyrazoles . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered heterocyclic aromatic ring comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .Chemical Reactions Analysis

Pyrazoles undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Aplicaciones Científicas De Investigación

Structural and Spectral Investigations

Research on 1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid derivatives emphasizes their structural and spectral properties, highlighting their significance in the field of chemistry. A study by Viveka et al. (2016) focused on the combined experimental and theoretical investigations of a related pyrazole derivative, showcasing its structural characterization through various techniques such as NMR, FT-IR spectroscopy, and X-ray diffraction. This research underscores the importance of understanding the molecular structure and electronic properties for potential applications in chemical synthesis and materials science Viveka et al., 2016.

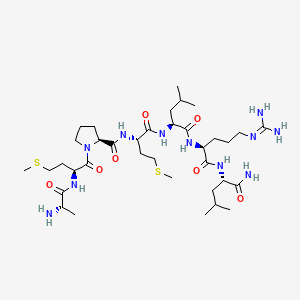

Molecular Docking and Synthesis

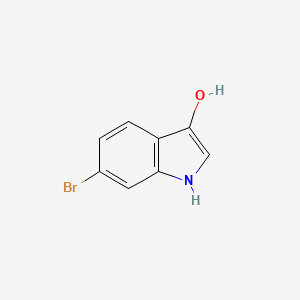

Another dimension of research involves the synthesis of novel compounds derived from pyrazole acids and their molecular docking studies. Ganga Reddy et al. (2022) synthesized a series of new compounds starting from indole-2-carboxylic acids, leading to pyrazole-4-carboxylic acids with potential biological activity. The molecular docking studies conducted in this research aim to predict the interaction of these compounds with target proteins, providing insights into their potential therapeutic applications Ganga Reddy et al., 2022.

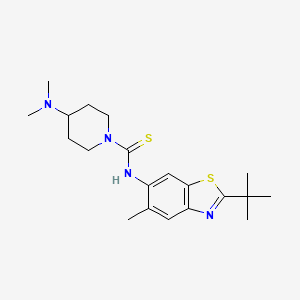

Coordination Complexes

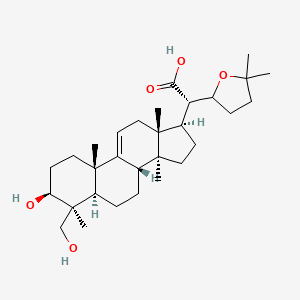

The versatility of pyrazole-dicarboxylate acid derivatives extends to the synthesis of coordination complexes with metals. Radi et al. (2015) reported the synthesis and characterization of novel pyrazole-dicarboxylate acid derivatives and their chelation properties with metals such as Cu(II) and Co(II). The formation of mononuclear chelate complexes highlights the potential application of these compounds in coordination chemistry and catalysis Radi et al., 2015.

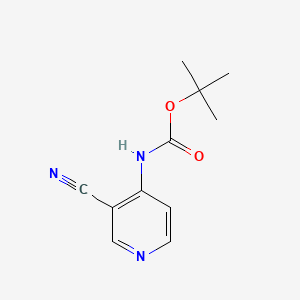

Synthesis and Applications in Heterocyclic Chemistry

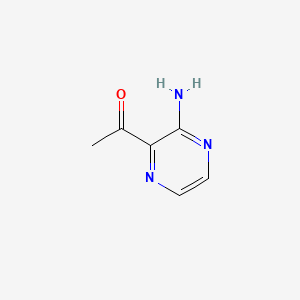

The application of pyrazole derivatives in heterocyclic chemistry is demonstrated through various synthesis methods. Khan et al. (2005) detailed an efficient synthesis of pyrazolo[4,3-d]pyrimidin-7-ones, highlighting the chemical versatility and potential utility of pyrazole carboxylic acids in creating complex heterocyclic structures. This research contributes to the development of new synthetic routes and compounds in medicinal chemistry and drug discovery Khan et al., 2005.

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various protein receptors . For instance, one study showed that a related compound had a desirable fitting pattern in the LmPTR1 pocket (active site), which is a known target for antipromastigote activity .

Mode of Action

It’s known that similar compounds can interact with their targets and cause changes in their function . For instance, some compounds can bind to their target proteins and inhibit their activity, leading to a decrease in the production of certain molecules or a change in cellular processes .

Biochemical Pathways

For example, some compounds can inhibit the activity of certain enzymes, leading to a disruption in the normal functioning of the cell .

Pharmacokinetics

It’s known that the pharmacokinetic properties of a compound can greatly impact its bioavailability and efficacy .

Result of Action

Similar compounds have been found to have various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

It’s known that environmental factors such as ph, temperature, and the presence of other molecules can affect the action of a compound .

Propiedades

IUPAC Name |

1-methyl-5-oxo-4H-pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-7-4(8)2-3(6-7)5(9)10/h2H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROSEJRQKIQKQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(=N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679686 |

Source

|

| Record name | 1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119376-60-2 |

Source

|

| Record name | 1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

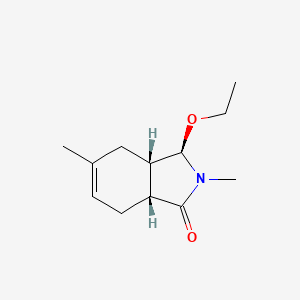

![1H-1,4-Methanopyrrolo[2,1-c][1,4]oxazine](/img/structure/B568354.png)

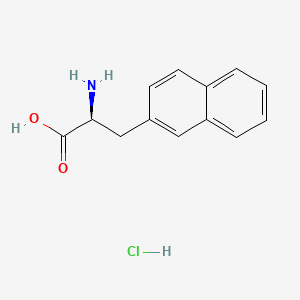

![1-[4-[4-(2,5-Dioxopyrrol-1-yl)-3-methoxyphenyl]-2-methoxyphenyl]pyrrole-2,5-dione](/img/structure/B568359.png)

![4,6-Dimethyl-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B568366.png)